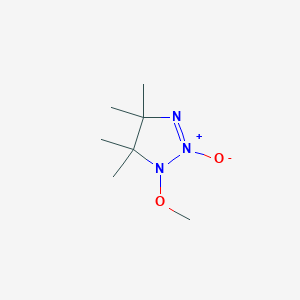
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of 4-aminophenol with 2-hydroxy-3-((1-methylethyl)amino)propoxybenzene under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or chloroform and may require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The compound exerts its effects primarily through its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This mechanism is particularly valuable in the treatment of cardiovascular conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acebutolol: A beta-blocker with similar properties but different chemical structure.
Practolol: Another beta-blocker with comparable effects but distinct molecular configuration.
Metoprolol: Shares similar therapeutic applications but differs in its pharmacokinetic profile.
Uniqueness
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively bind to beta-adrenergic receptors with high affinity makes it a valuable compound in both research and therapeutic contexts .
Propriétés
Numéro CAS |
38767-91-8 |
|---|---|
Formule moléculaire |
C21H29Cl2N3O4 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-[4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O4.2ClH/c1-14(2)22-12-18(26)13-28-19-8-4-17(5-9-19)24-20-10-6-16(23-15(3)25)7-11-21(20)27;;/h4-11,14,18,22,26H,12-13H2,1-3H3,(H,23,25)(H,24,27);2*1H |
Clé InChI |
MSGHIZOUECXWIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)NC(=O)C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)





![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)

![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)




